molecular formula C15H22N2O2 B5218486 (3-ETHOXYPHENYL)(4-ETHYLPIPERAZINO)METHANONE

(3-ETHOXYPHENYL)(4-ETHYLPIPERAZINO)METHANONE

Cat. No.: B5218486
M. Wt: 262.35 g/mol
InChI Key: CKSNNWTUAGQYTI-UHFFFAOYSA-N
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Description

(3-ETHOXYPHENYL)(4-ETHYLPIPERAZINO)METHANONE is an organic compound with the molecular formula C15H22N2O2 It is characterized by the presence of an ethoxyphenyl group and an ethylpiperazino group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ETHOXYPHENYL)(4-ETHYLPIPERAZINO)METHANONE typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction, where an ethoxy group is added to a phenyl ring.

    Formation of the Ethylpiperazino Intermediate: The ethylpiperazino group can be synthesized by reacting piperazine with ethyl halides under basic conditions.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl and ethylpiperazino intermediates through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically use optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-ETHOXYPHENYL)(4-ETHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The ethoxy and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-ETHOXYPHENYL)(4-ETHYLPIPERAZINO)METHANONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of (3-ETHOXYPHENYL)(4-ETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3-ETHOXYPHENYL)(4-METHYLPIPERAZINO)METHANONE
  • (3-ETHOXYPHENYL)(4-PROPYLPIPERAZINO)METHANONE
  • (3-ETHOXYPHENYL)(4-BUTYLPIPERAZINO)METHANONE

Uniqueness

(3-ETHOXYPHENYL)(4-ETHYLPIPERAZINO)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3-ethoxyphenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-16-8-10-17(11-9-16)15(18)13-6-5-7-14(12-13)19-4-2/h5-7,12H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSNNWTUAGQYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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